molecular formula C7H10KNO3 B3259571 Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate CAS No. 32085-81-7

Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate

Cat. No. B3259571
CAS RN: 32085-81-7
M. Wt: 195.26 g/mol
InChI Key: TYBXZQSCSNARCE-WGCWOXMQSA-M
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Description

Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate is a chemical compound with the molecular formula C7H10KNO3 . It has a molecular weight of 195.26 . This compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate is 1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1/b5-3+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate is a powder . It has a melting point of 235-237 degrees Celsius . The compound is stable at room temperature .

Scientific Research Applications

Hepatoprotective Properties

Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate exhibits hepatoprotective properties, demonstrated in studies involving laboratory animals. In a study on tetracycline-induced hepatitis in chickens, this compound was shown to be as effective as the reference drug Thiotriazolin® in protecting the liver. It also exhibited a synergistic effect with antibiotics like Saroflox® and Enrofloxacin® in treating infectious hepatitis models (Martyshuk et al., 2022).

Analytical Method Development

The development of analytical methods for determining active pharmaceutical ingredients (APIs) in substances containing potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate is also an area of research. A high-performance liquid chromatography with diode array detection (HPLC-DAD) method has been developed, demonstrating specificity, linearity, accuracy, and precision for this purpose (Shcherbyna et al., 2019).

Histological Studies

Histological studies have been conducted to investigate the corrective influence of potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate on chicken liver under tetracycline hepatitis conditions. These studies revealed that preventive administration of this compound visibly prevented the development of nonspecific morphological changes characteristic of acute drug-induced liver injury in birds (Shcherbyna & Vashchyk, 2018).

Application in Catalysis

The compound has been explored in the field of catalysis, particularly in the oxidation of benzyl alcohol using manganese oxide supported on MCM-41 zeolite. The use of potassium acetate in this context has been shown to affect the oxidation state and reducibility of manganese oxides, which are critical factors in the catalytic process (Wu et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields. This could include studying its reactivity with other compounds, its potential uses in synthesis, or its behavior under different conditions.

properties

IUPAC Name

potassium;2-[[(E)-4-oxopent-2-en-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBXZQSCSNARCE-WGCWOXMQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate
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Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate
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Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate
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